molecular formula C4H5Cl<br>CH2=CClCH=CH2<br>C4H5Cl B089495 Chloroprene CAS No. 126-99-8

Chloroprene

Cat. No.: B089495
CAS No.: 126-99-8
M. Wt: 88.53 g/mol
InChI Key: YACLQRRMGMJLJV-UHFFFAOYSA-N
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Scientific Research Applications

Industrial Applications

Chloroprene Rubber (CR)

This compound rubber is widely utilized in several sectors:

  • Automotive Industry : Used for manufacturing gaskets, seals, and hoses due to its excellent resistance to oils and heat.
  • Construction : Employed in roofing membranes and adhesives because of its waterproof properties.
  • Textiles : Serves as a coating for fabrics to enhance durability and water resistance.
  • Footwear : Commonly used in shoe soles for its comfort and resilience.
IndustryApplicationProperties Utilized
AutomotiveGaskets, seals, hosesOil resistance, flexibility
ConstructionRoofing membranes, adhesivesWaterproofing, durability
TextilesFabric coatingsDurability, water resistance
FootwearShoe solesComfort, resilience

Scientific Research Applications

Toxicology Studies

Research has focused on the carcinogenic potential of this compound. The U.S. Environmental Protection Agency (EPA) classified this compound as likely carcinogenic to humans based on animal studies showing increased tumor incidence in mice exposed to this compound . These findings have prompted extensive investigations into its health effects and regulatory assessments.

Modification for Enhanced Properties

Recent studies have explored modifying this compound latex with functional silicone macro-monomers. This approach aims to improve stability and mechanical properties for applications in furniture and transportation materials . The modified latex demonstrates enhanced heat resistance and adhesion capabilities.

Case Studies

Case Study 1: Environmental Impact Assessment

A significant study evaluated the environmental impact of this compound emissions from manufacturing plants. The findings indicated that while this compound is a valuable industrial compound, its emissions pose risks to nearby communities. The study recommended stricter regulations on emissions and highlighted the need for continuous monitoring .

Case Study 2: Innovative Applications in Composites

Research has shown that incorporating nanoparticles into this compound-based composites can significantly enhance their mechanical properties. For instance, a study demonstrated that adding silica nanoparticles improved the dispersion within the rubber matrix, leading to stronger and more durable materials suitable for automotive applications .

Market Trends

The global market for this compound rubber is projected to grow significantly, with estimates indicating an increase from 284.1 thousand metric tons in 2023 to 385.8 thousand metric tons by 2030. This growth is driven by rising demand in automotive and construction sectors .

Biological Activity

Chloroprene, chemically known as 2-chloro-1,3-butadiene, is an industrial chemical primarily used in the production of neoprene rubber. While its utility in manufacturing is well-established, significant attention has been directed toward its biological activity, particularly concerning its toxicological and carcinogenic potential. This article synthesizes findings from various studies to elucidate the biological effects of this compound, including its metabolism, carcinogenicity, and associated health risks.

This compound undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive epoxide metabolites. The predominant metabolite identified is 1-chloroethenyl)oxirane (1-CEO), which can form adducts with macromolecules such as DNA and proteins. This interaction suggests a potential mechanism for this compound's toxicity and carcinogenicity .

Key Metabolic Pathways:

  • Phase I Metabolism: this compound is bioactivated by cytochrome P450-dependent monooxygenases, resulting in epoxidation.
  • Phase II Metabolism: The epoxide can be further processed by hydrolysis or conjugation with glutathione (GSH), forming mercapturic acids that are indicative of detoxification processes .

Animal Studies

Several animal studies have demonstrated the toxic effects of this compound. Notably, the National Toxicology Program (NTP) conducted inhalation bioassays that revealed significant carcinogenic activity in both rats and mice. The studies indicated increased incidences of tumors in various organs including the lungs, liver, and mammary glands .

Table 1: Summary of Key Findings from Animal Studies

Study TypeSpeciesExposure DurationTumor Types Observed
NTP BioassayB6C3F1 Mice2 YearsLung, liver, kidney, skin
NTP BioassayFischer 344 Rats2 YearsOral cavity, thyroid gland
Chronic InhalationWistar Rats24 MonthsNo significant increase in tumor incidence

Epidemiological Studies

Epidemiological studies have also suggested a link between this compound exposure and increased cancer risk among occupational cohorts. A notable study indicated an excess of lung and skin cancer cases among workers exposed to this compound . The U.S. Environmental Protection Agency (EPA) classified this compound as likely carcinogenic to humans based on these findings.

Health Effects

Acute Exposure:
this compound exposure can lead to respiratory irritation, central nervous system depression, and potentially fatal asphyxia at high concentrations. Concentrations above 250 ppm are considered toxic .

Chronic Exposure:
Long-term exposure has been associated with various health issues including:

  • Neoplasia in multiple organ systems.
  • Immune system alterations such as lymph node hyperplasia and reduced lymphocyte counts.
  • Hepatic and renal toxicity characterized by degenerative changes in these organs .

Case Studies

Case Study 1: Occupational Exposure
A cohort study involving workers in this compound manufacturing reported a significant increase in lung cancer cases. The findings prompted an investigation into workplace safety measures and exposure limits .

Case Study 2: Animal Toxicity Assessment
In a controlled study where rats were exposed to varying concentrations of this compound, significant growth retardation was observed alongside increased mortality rates at higher doses. These results emphasize the compound's potential for systemic toxicity .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of chloroprene implicated in its carcinogenicity, and how do they differ across species?

this compound is metabolized via cytochrome P450 enzymes into reactive epoxides (e.g., 1-chloroethenyl oxirane), which form DNA adducts and induce mutagenicity. Mice exhibit higher metabolic rates in lung tissue compared to rats or humans, leading to species-specific tumorigenesis (e.g., lung tumors in mice at 12.8 ppm, but minimal response in rats even at 80 ppm) . Key methodological steps include:

  • In vitro gas uptake studies with liver/lung microsomes to quantify metabolic rates.
  • PBPK modeling to extrapolate tissue-specific dosimetry (e.g., mg metabolized/g lung/day) .
  • Cross-species transcriptomics to identify glutathione depletion pathways as a critical detoxification bottleneck in mice .

Q. What experimental evidence supports this compound’s classification as a potential human carcinogen?

The EPA’s 2010 IRIS assessment classified this compound as "likely carcinogenic" based on:

  • Rodent bioassays : Increased lung, kidney, and mammary tumors in mice (12.8–200 ppm) and liver tumors in rats .
  • Genotoxicity : Positive results in Ames tests, chromosomal aberration assays, and in vivo micronucleus tests .
  • Structural analogs : Similarities to 1,3-butadiene and vinyl chloride in generating reactive metabolites .
    Critical data gaps include limited human epidemiological evidence and reliance on high-dose animal studies.

Q. How do researchers quantify occupational this compound exposure in epidemiological studies?

Methodologies include:

  • Air monitoring using EPA Method 325B for time-weighted average concentrations near emission sources .
  • Biomarker analysis : Measuring urinary metabolites (e.g., thioglycolic acid) or hemoglobin adducts .
  • Retrospective exposure matrices : Combining job-history records with historical facility emission data .
    Challenges include reconciling short-term peak exposures with long-term health outcomes .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) modeling resolve discrepancies between animal and human risk assessments for this compound?

PBPK models integrate species-specific physiological parameters (e.g., alveolar ventilation rates, tissue-blood partition coefficients) and in vitro metabolic data to predict internal doses. For example:

  • Mouse-to-human extrapolation : Adjusting for 10-fold faster this compound metabolism in mouse lungs reduces the EPA’s inhalation unit risk (IUR) by >100-fold .
  • Key validation steps :
    • In vivo pharmacokinetic studies measuring blood this compound levels during controlled exposures .
    • Markov Chain Monte Carlo (MCMC) analysis to quantify parameter uncertainty .

Q. What experimental designs are optimal for assessing this compound’s non-linear dose-response relationships in carcinogenicity studies?

Advanced approaches include:

  • Benchmark dose (BMD) modeling : Using transcriptomic data (e.g., glutathione pathway disruption) to derive lower confidence limits for tumorigenic thresholds .
  • Multi-omics integration : Pairing RNA sequencing with metabolomics to map early key events in tumorigenesis .
  • Cross-species comparative studies : Exposing rats, mice, and hamsters to identical this compound concentrations while controlling for genetic and metabolic differences .

Q. How can systematic reviews address contradictions in this compound’s epidemiological and toxicological data?

Adopt Cochrane Collaboration principles :

  • Evidence synthesis : Weighting studies by quality (e.g., NTP bioassays > industry-funded reports) and relevance (e.g., occupational cohorts with quantified exposures > ecological studies) .
  • Bias reduction : Excluding studies with incomplete exposure characterization or confounding factors (e.g., co-exposure to 1,3-butadiene) .
  • Meta-regression : Analyzing dose-response trends across species and exposure scenarios .

Properties

IUPAC Name

2-chlorobuta-1,3-diene
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InChI

InChI=1S/C4H5Cl/c1-3-4(2)5/h3H,1-2H2
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InChI Key

YACLQRRMGMJLJV-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=C)Cl
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Molecular Formula

C4H5Cl, Array
Record name CHLOROPRENE, STABILIZED
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Related CAS

9010-98-4
Record name Polychloroprene
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DSSTOX Substance ID

DTXSID5020316
Record name Chloroprene
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Molecular Weight

88.53 g/mol
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Physical Description

Chloroprene, stabilized appears as a clear colorless liquid. Flash point -4 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make neoprene rubber., Colorless liquid with a pungent, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent, ether-like odor.
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Boiling Point

138.9 °F at 760 mmHg (NTP, 1992), 59.4 °C, 139 °F
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Flash Point

-4 °F (NTP, 1992), -4 °F, -20 °C (OPEN CUP), -20 °C c.c.
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Solubility

Slightly soluble (NTP, 1992), Miscible in ethyl ether, acetone, and benzene; slightly soluble in water., Soluble in alcohol, diethyl ether, Solubility in water, g/100ml at 20 °C: 0.03 (very poor), Slight
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Density

0.9583 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.956 @ 20 °C/4 °C, Density of saturated air: 1.57 (air= 1), Relative density (water = 1): 0.96, 0.96
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

118 mmHg at 50 °F ; 188 mmHg at 68 °F (NTP, 1992), 215.0 [mmHg], 215 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 23.2, 188 mmHg
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Impurities

INHIBITORS SUCH AS HYDROQUINONE OR PHENOTHIAZINE ARE GENERALLY ADDED WHEN IT IS TO BE STORED.
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Color/Form

Colorless liquid

CAS No.

126-99-8, 9010-98-4
Record name CHLOROPRENE, STABILIZED
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Melting Point

-202 °F (NTP, 1992), -130 °C, -153 °F
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Synthesis routes and methods

Procedure details

A graft copolymer of chloroprene and ethyl methacrylate was prepared using the procedure described in Example 1 for preparation of the chloroprene/methyl methacrylate graft copolymer except that 20 parts of ethyl methacrylate was used in place of the methyl methacrylate. Polymerization proceeded at 15° C. until a conversion of approximately 78% was reached, whereupon the temperature was raised to 48° C. Polymerization was continued until the conversion was greater than 99%. The solids content of the latex was 47.2%.
Name
chloroprene methyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroprene
Reactant of Route 2
Chloroprene
Reactant of Route 3
Chloroprene
Reactant of Route 4
Chloroprene
Reactant of Route 5
Chloroprene
Reactant of Route 6
Chloroprene

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